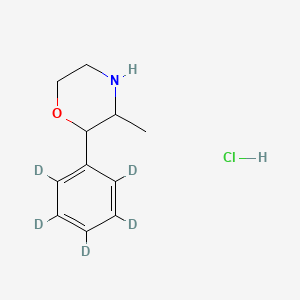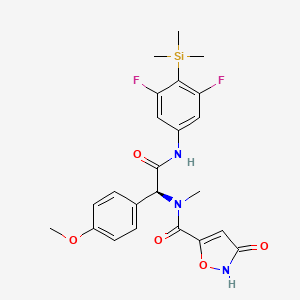
MC-betaglucuronide-MMAE-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-betaglucuronide-MMAE-2 is a compound used in the development of antibody-drug conjugates (ADCs). It consists of monomethyl auristatin E (MMAE), a potent tubulin polymerization inhibitor, linked via a cleavable linker, MC-betaglucuronide. This compound is known for its potent antitumor activity and is used in various scientific research applications, particularly in oncology .
Preparation Methods
The preparation of MC-betaglucuronide-MMAE-2 involves the conjugation of monomethyl auristatin E to the MC-betaglucuronide linker. The synthetic route typically includes the following steps:
Synthesis of the MC-betaglucuronide linker: This involves the preparation of the glucuronide moiety, which is then functionalized to allow for conjugation.
Conjugation of MMAE: Monomethyl auristatin E is conjugated to the MC-betaglucuronide linker under specific reaction conditions to form the final compound
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
MC-betaglucuronide-MMAE-2 undergoes several types of chemical reactions, including:
Cleavage reactions: The glucuronide linker is cleavable, allowing for the release of MMAE upon internalization into target cells.
Common reagents and conditions used in these reactions include acidic buffers for hydrolysis and specific enzymes for cleavage reactions. The major product formed from these reactions is the free MMAE, which exerts its cytotoxic effects .
Scientific Research Applications
MC-betaglucuronide-MMAE-2 has several scientific research applications, particularly in the field of oncology. Some of its key applications include:
Development of Antibody-Drug Conjugates (ADCs): It is used as a payload in ADCs for targeted cancer therapy. .
Preclinical Studies: This compound is used in preclinical studies to evaluate the efficacy and safety of new ADCs.
Mechanistic Studies: Researchers use this compound to study the mechanisms of action of ADCs and to optimize linker and payload combinations for improved therapeutic outcomes.
Mechanism of Action
MC-betaglucuronide-MMAE-2 exerts its effects through the following mechanism:
Internalization and Cleavage: The ADC containing this compound binds to target antigens on cancer cells and is internalized.
Inhibition of Tubulin Polymerization: MMAE binds to tubulin and inhibits its polymerization, leading to cell cycle arrest and apoptosis of the cancer cells.
Comparison with Similar Compounds
MC-betaglucuronide-MMAE-2 can be compared with other similar compounds used in ADCs, such as:
MC-betaglucuronide-MMAE-1: Similar to this compound, this compound also uses MMAE as the payload but may have different linker properties.
Vedotin Linker Conjugates: These ADCs use a different cleavable linker (vcMMAE) and have been widely studied for their stability and efficacy
This compound is unique due to its specific glucuronide linker, which offers improved stability and selective release of the payload in target cells .
Properties
Molecular Formula |
C63H93N9O20 |
|---|---|
Molecular Weight |
1296.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[3-[[(2S)-3-amino-2-(2,5-dioxopyrrol-1-yl)propanoyl]amino]propanoylamino]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C63H93N9O20/c1-13-34(6)50(43(88-11)29-47(76)71-27-17-20-40(71)55(89-12)35(7)57(81)66-36(8)51(77)38-18-15-14-16-19-38)69(9)60(84)48(32(2)3)68-59(83)49(33(4)5)70(10)63(87)90-31-37-21-22-42(91-62-54(80)52(78)53(79)56(92-62)61(85)86)39(28-37)67-44(73)25-26-65-58(82)41(30-64)72-45(74)23-24-46(72)75/h14-16,18-19,21-24,28,32-36,40-41,43,48-56,62,77-80H,13,17,20,25-27,29-31,64H2,1-12H3,(H,65,82)(H,66,81)(H,67,73)(H,68,83)(H,85,86)/t34-,35+,36+,40-,41-,43+,48-,49-,50-,51+,52-,53-,54+,55+,56-,62+/m0/s1 |
InChI Key |
XFXPBBLIBXALQR-CCYJXDALSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)[C@H](CN)N5C(=O)C=CC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)CCNC(=O)C(CN)N5C(=O)C=CC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-benzyl-2-[[2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide](/img/structure/B11935628.png)
![2-[4-[[2-ethoxy-4-ethyl-5-[[[(2R)-4-methyl-2-sulfanylpentanoyl]amino]methyl]imidazol-1-yl]methyl]-3-fluorophenyl]benzoic acid](/img/structure/B11935646.png)
![2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanamide](/img/structure/B11935649.png)
![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)
![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)
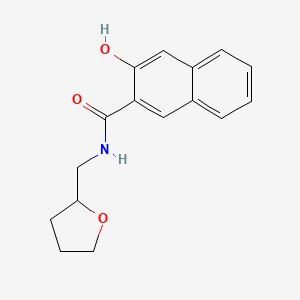
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)
![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)
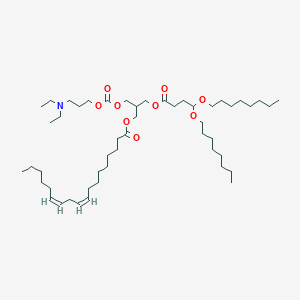
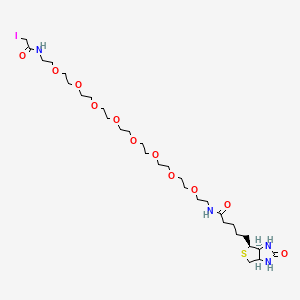

![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)
